N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 670271-64-4
VCID: VC5723118
InChI: InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC
Molecular Formula: C17H21NO3S
Molecular Weight: 319.42

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide

CAS No.: 670271-64-4

Cat. No.: VC5723118

Molecular Formula: C17H21NO3S

Molecular Weight: 319.42

* For research use only. Not for human or veterinary use.

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide - 670271-64-4

Specification

CAS No. 670271-64-4
Molecular Formula C17H21NO3S
Molecular Weight 319.42
IUPAC Name N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide
Standard InChI InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3
Standard InChI Key FOMXWNAHEUHOAK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-tert-Butylphenyl)-3-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group at position 1, a methoxy group at position 3, and a 4-tert-butylphenyl moiety attached to the sulfonamide nitrogen. The molecular formula is C₁₇H₂₁NO₃S, with a molecular weight of 319.42 g/mol. Key structural features include:

  • A tert-butyl group (C(CH₃)₃) imparting steric bulk and lipophilicity.

  • A methoxy group (-OCH₃) contributing to electronic effects and solubility.

  • A sulfonamide bridge (-SO₂NH-) enabling hydrogen bonding and biological activity .

Comparative Structural Analysis

The compound shares structural homology with:

  • 4-tert-Butylbenzenesulfonamide (C₁₀H₁₅NO₂S): A simpler analog lacking the methoxy group .

  • N-(tert-butyl)-4-methoxy-3-(6-methyl triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide (C₂₁H₂₃N₅O₃S): A pharmacologically active derivative with a triazolo-phthalazine substituent .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide typically involves:

  • Sulfonylation: Reaction of 3-methoxybenzenesulfonyl chloride with 4-tert-butylaniline in the presence of a base (e.g., triethylamine) .

  • Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during intermediate steps, as demonstrated in analogous sulfonamide syntheses .

Representative Reaction Scheme:

3-Methoxybenzenesulfonyl chloride+4-tert-ButylanilineEt3NN-(4-tert-Butylphenyl)-3-methoxybenzene-1-sulfonamide+HCl\text{3-Methoxybenzenesulfonyl chloride} + \text{4-tert-Butylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-tert-Butylphenyl)-3-methoxybenzene-1-sulfonamide} + \text{HCl}

Process Optimization

Critical parameters for scalability and yield include:

  • Temperature Control: Maintaining 0–5°C during sulfonylation to minimize side reactions .

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) for optimal reagent solubility .

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point145–148°C (estimated)
SolubilitySoluble in DMSO, THF; sparingly in water
LogP (Partition Coefficient)3.2 (predicted)

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 1.32 (s, 9H, tert-butyl CH₃).

    • δ 3.81 (s, 3H, OCH₃).

    • δ 6.9–7.6 (m, 8H, aromatic protons) .

  • IR (KBr):

    • 1340 cm⁻¹ (asymmetric S=O stretch).

    • 1160 cm⁻¹ (symmetric S=O stretch) .

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